3-(3-Chlorophenoxy)propylamine

Description

Properties

IUPAC Name |

3-(3-chlorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQPDVZJHZMSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440309 | |

| Record name | 3-(3-Chlorophenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116753-50-5 | |

| Record name | 3-(3-Chlorophenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 3-(3-Chlorophenoxy)propylamine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(3-Chlorophenoxy)propylamine. It includes a compilation of predicted physicochemical data, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential chemical reactivity and biological significance. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering foundational knowledge for further investigation of this and related compounds.

Introduction

This compound is an aromatic amine derivative with a structure that suggests potential biological activity, owing to the presence of the chlorophenoxy and propylamine moieties. This scaffold is found in various pharmacologically active compounds. As an intermediate or a primary candidate in drug discovery, a thorough understanding of its physicochemical properties is crucial for predicting its behavior in biological systems and for designing novel therapeutics. This guide aims to consolidate available data and provide practical methodologies for its study.

Physicochemical Properties

A comprehensive summary of the predicted physicochemical properties of this compound is presented below. These values, generated using ACD/Labs Percepta software, provide essential parameters for assessing its drug-like characteristics.

Identifiers and Molecular Characteristics

| Property | Value |

| CAS Number | 116753-50-5 |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | 3-(3-chlorophenoxy)propan-1-amine |

Predicted Physicochemical Data

| Property | Predicted Value |

| Melting Point | 175.4 ± 7.0 °C |

| Boiling Point | 285.9 ± 30.0 °C at 760 mmHg |

| pKa (strongest basic) | 10.13 ± 0.10 |

| logP | 2.56 ± 0.29 |

| Water Solubility | 2.87 ± 0.58 g/L |

Chemical Synthesis

The synthesis of this compound can be achieved through several established synthetic routes. The Williamson ether synthesis is a common and effective method for forming the ether linkage. Below is a representative experimental protocol for its synthesis.

Synthesis Workflow

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 3-chlorophenol and 3-bromopropylamine hydrobromide.

Materials:

-

3-Chlorophenol

-

3-Bromopropylamine hydrobromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

-

To a stirred solution of 3-chlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

-

Add 3-bromopropylamine hydrobromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Chemical Properties and Reactivity

This compound possesses a primary amine and a chlorophenoxy group, which dictate its chemical reactivity.

-

Basicity: The primary amine group imparts basic properties to the molecule, allowing it to form salts with acids. This is often exploited to prepare the hydrochloride salt, which typically has improved water solubility and stability.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, enabling it to participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

-

Aromatic Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions, although the chloro and ether groups will influence the position and reactivity of these substitutions.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under harsh conditions or with specific catalysts.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to known pharmacologically active molecules, particularly phenoxypropylamine derivatives, allows for informed hypotheses regarding its potential biological targets and signaling pathways.

Many aryloxypropanolamine compounds are known to act as beta-adrenergic receptor antagonists (beta-blockers) . These drugs competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors.

Postulated Signaling Pathway

This antagonism prevents the activation of the Gs protein-coupled signaling cascade, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), which in turn modulates downstream cellular responses, such as a reduction in heart rate and contractility in cardiac tissue.

Furthermore, some propylamine derivatives have been investigated for their activity at dopaminergic and serotonergic receptors , suggesting that this compound could also have an affinity for these targets, potentially influencing neurotransmission in the central nervous system.

Experimental Protocols for Property Determination

The following are general, yet detailed, experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound hydrochloride.

Melting Point Determination (Capillary Method)

Apparatus:

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor.

-

Capillary tubes (sealed at one end).

Procedure:

-

Ensure the sample of this compound hydrochloride is finely powdered and completely dry.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting range.

pKa Determination (Potentiometric Titration)

Apparatus:

-

Calibrated pH meter with a combination glass electrode.

-

Automatic burette or a Class A burette.

-

Stir plate and stir bar.

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Add a slight excess of standardized HCl solution to ensure the complete protonation of the amine.

-

Immerse the pH electrode in the solution and begin stirring.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of NaOH.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

logP Determination (Shake-Flask Method)

Apparatus:

-

Separatory funnel or vials with screw caps.

-

Mechanical shaker or vortex mixer.

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis.

-

n-Octanol (pre-saturated with water).

-

Aqueous buffer of a specific pH (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol).

Procedure:

-

Prepare a stock solution of this compound in the aqueous buffer.

-

Add a known volume of the stock solution and a known volume of pre-saturated n-octanol to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a calibration curve).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The compiled predicted data, along with the detailed experimental protocols, offer a solid foundation for researchers to handle, characterize, and further investigate this compound. The exploration of its potential chemical reactivity and biological activity, based on its structural features, opens avenues for its application in medicinal chemistry and drug discovery, particularly in the context of adrenergic and potentially other neurotransmitter systems. Further experimental validation of the predicted properties and biological activities is encouraged to fully elucidate the profile of this intriguing molecule.

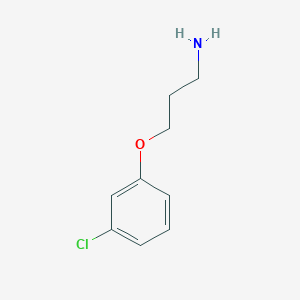

3-(3-Chlorophenoxy)propylamine CAS number and molecular structure

An In-depth Technical Guide to 3-(3-Chlorophenoxy)propylamine

This technical guide provides a comprehensive overview of this compound, including its chemical identity, structural information, and physicochemical properties. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identifier and Molecular Structure

This compound is a chemical compound utilized primarily as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural sectors.[1][2]

Molecular Structure:

The structure consists of a propylamine chain linked via an ether bond to a 3-chlorophenyl group.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 116753-50-5 | [3][4] |

| Molecular Formula | C₉H₁₂ClNO | [3][4][5] |

| Molecular Weight | 185.65 g/mol | [3][4][5] |

| Physical Form | Solid | [5] |

| InChI | 1S/C9H12ClNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6,11H2 | [3][4][5] |

| InChI Key | KZQPDVZJHZMSKO-UHFFFAOYSA-N | [3][4][5] |

| SMILES | NCCCOc1cccc(Cl)c1 |[5] |

Table 2: Representative Spectroscopic Data (Based on Analogs)

| Technique | Expected Peaks / Signals |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons (approx. δ 6.8-7.4 ppm), the methylene group adjacent to the ether oxygen (-O-CH₂-, approx. δ 3.9-4.1 ppm), the methylene group adjacent to the amine (-CH₂-NH₂, approx. δ 2.8-3.0 ppm), and the central methylene group (-CH₂-CH₂-CH₂-, approx. δ 1.9-2.1 ppm). |

| ¹³C NMR | Resonances for aromatic carbons, including the carbon bearing the chlorine and the carbon attached to the ether oxygen, as well as distinct signals for the three aliphatic carbons of the propylamine chain. |

| Mass Spec (MS) | A molecular ion peak [M]+ corresponding to the molecular weight (185.65), and characteristic fragmentation patterns including the loss of the propylamine side chain. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-O-C stretching (ether), and C-Cl stretching (aromatic chloride).[2] |

Experimental Protocols

Synthesis via Nucleophilic Substitution

A common method for synthesizing phenoxypropylamines is through nucleophilic substitution.[2] This protocol is a representative example based on the synthesis of similar compounds.

Caption: General workflow for synthesis via nucleophilic substitution.

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask, combine 3-chlorophenol (1 equivalent), 3-bromopropylamine hydrobromide (1.1 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80°C) for several hours (e.g., 12 hours) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the pure this compound.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard analytical workflow.

-

Mass Spectrometry (MS): Confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirm the proton environment and structural integrity.

-

¹³C NMR: Confirm the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: Identify the key functional groups present in the molecule.[2]

-

Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

Applications in Research and Development

This compound serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motifs are found in various biologically active molecules.

Caption: Role of this compound in a drug discovery workflow.

-

Pharmaceutical Intermediates: The compound is a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system, such as antidepressants or anxiolytics.[1][2][6] Its structure is analogous to intermediates used in the synthesis of β-adrenergic antagonists (beta-blockers) and serotonin reuptake inhibitors.[2]

-

Agricultural Chemicals: The chlorophenoxy amine structure suggests potential use as a building block for herbicides or pesticides, similar to other phenoxyacetic acid derivatives.[1][2]

-

Chemical Research: It is used in laboratories to explore structure-activity relationships (SAR) and develop new chemical entities with novel biological profiles.[1] The presence of the chlorine atom can influence the lipophilicity and metabolic stability of derivative compounds.[6]

References

- 1. Buy this compound hcl [smolecule.com]

- 2. 3-(2-Chlorophenoxy)propan-1-amine hydrochloride () for sale [vulcanchem.com]

- 3. 116753-50-5|3-(3-氯苯氧基)丙胺|this compound|-范德生物科技公司 [bio-fount.com]

- 4. 3-(3-Chlorophenoxy)propan-1-amine HCl | CymitQuimica [cymitquimica.com]

- 5. 3-(3-Chlorophenoxy)-1-propanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-(3-Fluorophenoxy)propylamine [myskinrecipes.com]

A Technical Guide to the Pharmacological Activities of Chlorophenoxy Propylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse pharmacological activities exhibited by chlorophenoxy propylamine derivatives. This class of compounds has garnered significant interest in the scientific community due to its potential to modulate key biological targets, leading to a wide range of therapeutic applications. This document delves into the core pharmacological activities, presents quantitative data for comparative analysis, details experimental protocols for key assays, and visualizes complex biological pathways and workflows.

Overview of Chlorophenoxy Propylamine Derivatives

Chlorophenoxy propylamine derivatives are a class of organic molecules characterized by a chlorophenoxy group linked to a propylamine moiety. This core structure has been chemically modified to produce a variety of derivatives with distinct pharmacological profiles. Research has primarily focused on their interactions with receptors in the central nervous system and other biological targets, revealing potential applications in neurology, psychiatry, and beyond.

Key Pharmacological Activities

The primary pharmacological activities of chlorophenoxy propylamine derivatives can be categorized as follows:

-

NMDA Receptor Antagonism: Certain derivatives, most notably Ifenprodil, act as selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly at subunits containing the GluN2B subunit.[1][2] This activity is associated with neuroprotective effects.[1][3]

-

Histamine H3 Receptor Antagonism: A series of chlorophenoxyalkylamine derivatives have been synthesized and identified as potent antagonists of the histamine H3 receptor, which is implicated in the regulation of various neurotransmitters.[4] This has led to investigations into their potential as anticonvulsant agents.[4]

-

Cholinesterase Inhibition: Some chlorophenoxy derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5] This dual activity makes them interesting candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for key chlorophenoxy propylamine derivatives, categorized by their primary pharmacological activity.

Table 1: NMDA Receptor Antagonists

| Derivative | Target | Assay Type | IC50 / Ki | Species | Reference |

| Ifenprodil | NMDA Receptor (GluN2B) | Inhibition of NMDA-induced currents | IC50: 0.15 µM | Recombinant | [3] |

| Ifenprodil | NMDA Receptor | Inhibition of NMDA-induced currents | IC50: 0.34 µM (NR1A/NR2B) | Oocytes | [6] |

| Ifenprodil | NMDA Receptor | Inhibition of NMDA-induced currents | IC50: 146 µM (NR1A/NR2A) | Oocytes | [6] |

| Ifenprodil | NMDA Receptor | Binding affinity in neonatal rat forebrain | IC50: 0.3 µM | Rat | [6] |

Table 2: Histamine H3 Receptor Antagonists

| Derivative | Target | Assay Type | Ki / EC50 | Species | Reference |

| Derivative 10 | Human Histamine H3 Receptor | Binding Affinity | Ki: 133 nM | Human | [4] |

| Derivative 10 | Human Histamine H3 Receptor | cAMP Accumulation Assay | EC50: 72 nM | Human | [4] |

| Derivative 25 | Human Histamine H3 Receptor | Binding Affinity | Ki: 128 nM | Human | [4] |

| Derivative 25 | Human Histamine H3 Receptor | cAMP Accumulation Assay | EC50: 75 nM | Human | [4] |

Table 3: Cholinesterase Inhibitors

| Derivative | Target | Assay Type | IC50 | Species | Reference |

| Derivative 18 | Acetylcholinesterase (EeAChE) | Enzyme Inhibition | IC50: 1.93 µM | Electric eel | [5] |

| Derivative 18 | Butyrylcholinesterase (EqBuChE) | Enzyme Inhibition | IC50: 1.64 µM | Equine serum | [5] |

Experimental Protocols

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a typical radioligand displacement assay to determine the binding affinity of a test compound for the NMDA receptor.

-

Membrane Preparation:

-

Homogenize neonatal rat forebrains in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the pellet multiple times by resuspension and centrifugation in a suitable buffer (e.g., Tris-HCl).

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the prepared cell membranes, a radiolabeled NMDA receptor ligand (e.g., [3H]MK-801), and varying concentrations of the test compound (chlorophenoxy propylamine derivative).

-

For non-specific binding determination, a separate set of wells should contain a high concentration of an unlabeled NMDA receptor antagonist.

-

Incubate the plate at a controlled temperature for a specified time to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

cAMP Accumulation Assay for Histamine H3 Receptor Antagonism

This protocol describes a method to assess the antagonist activity of a compound at the human histamine H3 receptor (hH3R) by measuring its effect on cAMP levels.

-

Cell Culture:

-

Culture a stable cell line expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells) in an appropriate growth medium.

-

Plate the cells in 96-well plates and grow to a suitable confluency.

-

-

cAMP Accumulation Assay:

-

Wash the cells with a pre-warmed assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of the test compound (chlorophenoxy propylamine derivative) to the wells and incubate.

-

Stimulate the cells with a known H3 receptor agonist (e.g., (R)-α-methylhistamine) in the presence of forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).

-

Incubate for a specified time to allow for cAMP production.

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration.

-

Calculate the EC50 value, which represents the concentration of the antagonist that produces 50% of the maximal inhibition of the agonist-induced response.

-

Visualizations: Pathways and Workflows

Signaling Pathway of NMDA Receptor Antagonism

Caption: Allosteric inhibition of the GluN2B-containing NMDA receptor by Ifenprodil.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand displacement binding assay.

Mechanism of Histamine H3 Receptor Antagonism

Caption: Antagonism of the Gi-coupled histamine H3 autoreceptor.

References

- 1. What is Ifenprodil Tartrate used for? [synapse.patsnap.com]

- 2. Ifenprodil, a Novel NMDA Receptor Antagonist : Site and Mechanism...: Ingenta Connect [ingentaconnect.com]

- 3. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 4. Chlorophenoxy aminoalkyl derivatives as histamine H(3)R ligands and antiseizure agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholinesterase inhibitory activity of chlorophenoxy derivatives-Histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Mechanism of Action of 3-(3-Chlorophenoxy)propylamine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-(3-chlorophenoxy)propylamine analogs, a class of compounds primarily recognized for their potent inhibitory effects on monoamine oxidase A (MAO-A). By delving into their molecular interactions, downstream signaling effects, and structure-activity relationships, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting monoaminergic systems. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate reproducible research and inform future drug design strategies.

Core Mechanism of Action: Selective and Irreversible Inhibition of Monoamine Oxidase A (MAO-A)

The principal mechanism of action for this compound analogs, exemplified by the archetypal compound clorgyline , is the selective and irreversible inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a mitochondrial-bound enzyme responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2]

The inhibitory action of these analogs is time-dependent and involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation.[3] This high selectivity for MAO-A over its isoform, MAO-B, is a defining characteristic of many compounds in this class and is crucial for their pharmacological profile.[4]

Quantitative Pharmacological Data

The inhibitory potency of this compound analogs against MAO-A and MAO-B is typically quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A lower value indicates greater potency. The data presented below has been collated from various in vitro studies.

| Compound/Analog | Target | IC50 (µM) | Ki (µM) | Selectivity (MAO-B/MAO-A) | Reference |

| Clorgyline | MAO-A | 0.0012 | 0.054 | ~1583 | |

| MAO-B | 1.9 | 58 | |||

| N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine | MAO-A | - | Competitive | MAO-B Selective | [3] |

| MAO-B | - | Mixed | [3] | ||

| N-Methyl-N-propargyl-2-(4-phenoxy)phenoxyethylamine | MAO-A | - | Competitive | MAO-B Selective | [3] |

| MAO-B | - | Mixed | [3] | ||

| N-Methyl-N-propargyl-4-(4-phenoxy)phenoxybutylamine | MAO-A | - | Competitive | MAO-B Selective | [3] |

| MAO-B | - | Mixed | [3] |

Note: "-" indicates that a specific quantitative value was not provided in the cited literature, but the nature of the inhibition was described.

Signaling Pathways and Cellular Effects

The inhibition of MAO-A by this compound analogs initiates a cascade of downstream signaling events, primarily through the modulation of monoamine neurotransmitter levels.

Neurotransmitter Regulation

By preventing the degradation of serotonin, norepinephrine, and dopamine, these analogs lead to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft.[4] This enhanced monoaminergic neurotransmission is the basis for their antidepressant and anxiolytic effects.

Apoptotic Signaling

Recent studies have implicated MAO-A in cellular apoptotic pathways. The enzymatic activity of MAO-A produces reactive oxygen species (ROS), such as hydrogen peroxide, which can induce oxidative stress and trigger apoptosis.[2] Inhibition of MAO-A by compounds like clorgyline has been shown to protect cells from apoptosis induced by various stressors, such as serum starvation.[2] This protective effect is mediated, in part, by the prevention of ROS-induced mitochondrial dysfunction and the subsequent activation of caspase cascades. The p38 kinase and Bcl-2 are also implicated as upstream regulators in this pathway.[2]

Experimental Protocols

Accurate determination of the inhibitory activity of this compound analogs is crucial for their pharmacological characterization. The following are detailed protocols for common in vitro MAO inhibition assays.

Fluorometric Monoamine Oxidase Inhibition Assay

This assay is a widely used method for determining the IC50 values of MAO inhibitors. It relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate.

Principle: In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate: Kynuramine (for both MAO-A and MAO-B) or Serotonin (selective for MAO-A)

-

Fluorogenic Probe: Amplex® Red (or similar)

-

Horseradish Peroxidase (HRP)

-

Test compounds (this compound analogs)

-

Positive controls: Clorgyline (for MAO-A), Pargyline or Selegiline (for MAO-B)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of substrates, fluorogenic probe, HRP, and test compounds in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the MAO enzyme in MAO Assay Buffer.

-

-

Assay Setup:

-

Add MAO Assay Buffer to all wells.

-

Add the test compound at various concentrations to the sample wells.

-

Add the positive control to its designated wells.

-

Add the MAO enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mixture containing the substrate, fluorogenic probe, and HRP in MAO Assay Buffer.

-

Add the reaction mixture to all wells to initiate the reaction.

-

Immediately begin kinetic measurement of fluorescence intensity at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Determination of Inhibition Constant (Ki)

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Procedure:

-

Perform the MAO inhibition assay as described above, but with a matrix of varying substrate and inhibitor concentrations.

-

Measure the initial reaction velocities for each condition.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation modified to account for the presence of an inhibitor.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of this compound analogs are highly dependent on their chemical structure.

-

Aromatic Ring Substitution: The nature and position of substituents on the phenoxy ring significantly influence activity. Electron-withdrawing groups, such as the chlorine atom at the 3-position, are often important for potent MAO-A inhibition.[3] The 2,4-dichloro substitution pattern, as seen in clorgyline, confers high potency and selectivity for MAO-A.[3]

-

Propylamine Chain Length: The length of the alkyl chain connecting the phenoxy ring and the amine group is critical. A three-carbon (propyl) chain is generally optimal for MAO-A inhibition.[3] Altering the chain length can shift the selectivity towards MAO-B. For example, some studies have shown that increasing the chain length to four carbons can increase MAO-B inhibitory potency.[3]

-

Amine Substitution: The substitution on the nitrogen atom also plays a role. The N-methyl-N-propargyl group is a key feature of many irreversible MAO inhibitors, including clorgyline, as the propargyl group is involved in the covalent modification of the FAD cofactor.

Conclusion

This compound analogs represent a significant class of monoamine oxidase A inhibitors with well-defined mechanisms of action. Their ability to selectively and irreversibly inhibit MAO-A leads to profound effects on monoaminergic neurotransmission and cellular signaling pathways, including those involved in apoptosis. The detailed pharmacological data and experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of these compounds and to design novel analogs with improved efficacy and safety profiles for the treatment of neurological and psychiatric disorders.

References

The Discovery and Development of 3-Aryloxy-3-Aryl Propylamine Compounds: A Technical Review

A pivotal class of compounds, 3-aryloxy-3-aryl propylamine derivatives have emerged as a cornerstone in the treatment of central nervous system (CNS) disorders, most notably depression and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide delves into the discovery, synthesis, and structure-activity relationships (SAR) of these influential molecules, with a focus on the landmark drugs fluoxetine and atomoxetine.

The journey of 3-aryloxy-3-aryl propylamine compounds began with the strategic exploration of molecules capable of modulating monoamine neurotransmission. Early research in the 1970s by scientists at Eli Lilly and Company sought to develop novel antidepressants with improved side-effect profiles compared to the existing tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). This endeavor led to the synthesis of a series of 3-phenoxy-3-phenylpropylamines, culminating in the discovery of fluoxetine, the first selective serotonin reuptake inhibitor (SSRI).[1][2] Concurrently, research into related structures identified atomoxetine as a potent and selective norepinephrine reuptake inhibitor (NRI), which found its therapeutic niche in the management of ADHD.[3][4]

Core Chemical Structure and Synthetic Strategies

The fundamental scaffold of this class of compounds consists of a three-carbon propylamine chain with an aryl group and an aryloxy group attached to the same carbon atom (C-3).

The synthesis of these compounds has been approached through several key methodologies, with the Williamson ether synthesis and nucleophilic aromatic substitution being the most prominent.

Key Synthetic Pathways

A common synthetic route involves the reaction of a 3-halo-1-phenylpropan-1-one with a substituted phenol in the presence of a base to form the corresponding ether. Subsequent amination of the propanone and reduction of the ketone yields the desired 3-aryloxy-3-aryl propylamine.

Structure-Activity Relationship (SAR) and Pharmacological Profile

The pharmacological activity of 3-aryloxy-3-aryl propylamine derivatives is highly dependent on the nature and position of substituents on both the aryl and aryloxy rings, as well as the substitution on the amine nitrogen. These structural modifications influence the potency and selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Key SAR Observations:

-

Substitution on the Phenoxy Ring: The position of substituents on the phenoxy ring is a critical determinant of selectivity. For instance, in the case of fluoxetine, a trifluoromethyl group at the para-position of the phenoxy ring is crucial for its high affinity and selectivity for SERT.[5] In contrast, ortho-substitution on the phenoxy ring, as seen in atomoxetine (o-methyl), favors potent and selective inhibition of NET.[1]

-

Substitution on the Phenyl Ring: Modifications to the phenyl ring attached directly to the propylamine backbone can also modulate activity, though often to a lesser extent than the phenoxy ring.

-

Amine Substitution: The nature of the substituents on the amine nitrogen (R¹ and R²) impacts both potency and metabolic stability. Generally, secondary amines (e.g., N-methyl) are preferred for optimal activity.

The following table summarizes the in vitro activities of key 3-aryloxy-3-aryl propylamine compounds and their analogs at the serotonin and norepinephrine transporters.

| Compound | R (Phenoxy) | R' (Phenyl) | N-Substitution | SERT Ki (nM) | NET Ki (nM) | Selectivity (NET/SERT) |

| Fluoxetine | 4-CF₃ | H | NHCH₃ | 1.1 | 130 | 118 |

| Norfluoxetine | 4-CF₃ | H | NH₂ | 1.9 | 140 | 74 |

| Atomoxetine | 2-CH₃ | H | NHCH₃ | 77 | 4.5 | 0.06 |

| Nisoxetine | 2-OCH₃ | H | NHCH₃ | 800 | 0.8 | 0.001 |

| Duloxetine | 1-Naphthyl | 2-Thienyl | N(CH₃)₂ | 0.8 | 7.5 | 9.4 |

Data compiled from various sources. Ki values are indicative and may vary depending on the specific assay conditions.

Experimental Protocols

The determination of the pharmacological activity of these compounds relies on robust in vitro assays that measure their ability to inhibit the reuptake of serotonin and norepinephrine.

Radioligand Binding Assays

Binding affinity for SERT and NET is typically determined using radioligand binding assays with membranes prepared from cells expressing the respective transporters or from specific brain regions.

Protocol Outline:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain cortex for NET, brainstem for SERT) in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Functional inhibition of neurotransmitter reuptake is assessed using synaptosomal preparations or cell lines stably expressing the transporters.

Protocol Outline:

-

Synaptosome or Cell Preparation: Prepare synaptosomes from brain tissue or culture cells expressing SERT or NET.

-

Uptake Reaction: Pre-incubate the synaptosomes or cells with the test compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine).

-

Termination: Stop the uptake reaction at a specific time point by rapid filtration and washing with ice-cold buffer.

-

Detection: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Signaling Pathways

The therapeutic effects of 3-aryloxy-3-aryl propylamine compounds stem from their ability to block the reuptake of serotonin and/or norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission triggers a cascade of downstream signaling events.

Inhibition of SERT and NET leads to the activation of various postsynaptic receptors, which are often G-protein coupled receptors (GPCRs). Activation of these receptors modulates the activity of adenylyl cyclase and phospholipase C, leading to changes in the levels of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP₃). These changes, in turn, influence the activity of protein kinases and gene expression, ultimately leading to long-term neuroadaptive changes that are believed to underlie the therapeutic effects of these drugs.

Conclusion

The discovery of 3-aryloxy-3-aryl propylamine compounds represents a significant milestone in medicinal chemistry and neuropharmacology. The development of fluoxetine and atomoxetine has not only provided effective treatments for millions of patients but has also deepened our understanding of the neurobiological basis of mood and attention disorders. The intricate structure-activity relationships within this chemical class continue to inspire the design and synthesis of new CNS-active agents with improved efficacy and selectivity. Further research into the downstream signaling pathways and long-term neuroadaptive effects of these compounds will undoubtedly unveil new therapeutic possibilities.

References

- 1. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Atomoxetine - Wikipedia [en.wikipedia.org]

- 4. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

Spectroscopic Data and Analysis of 3-(3-Chlorophenoxy)propylamine: A Technical Guide

Introduction

3-(3-Chlorophenoxy)propylamine is a chemical compound of interest in pharmaceutical research and drug development. Its structural elucidation and characterization are fundamental for understanding its chemical behavior and biological activity. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, standardized experimental protocols for acquiring such data are also presented, along with a visual workflow for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data has been predicted based on established principles of spectroscopy and analysis of analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~6.85 | s | 1H | Ar-H |

| ~6.75 | d | 1H | Ar-H |

| ~4.00 | t | 2H | O-CH₂ |

| ~2.85 | t | 2H | CH₂-N |

| ~1.95 | p | 2H | CH₂-CH₂-CH₂ |

| ~1.50 (broad) | s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | Ar-C-O |

| ~135.0 | Ar-C-Cl |

| ~130.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~113.0 | Ar-CH |

| ~66.0 | O-CH₂ |

| ~40.0 | CH₂-N |

| ~31.0 | CH₂-CH₂-CH₂ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1580 | Strong | N-H bend (scissoring) |

| 1590, 1480 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O-C stretch (symmetric) |

| 800-750 | Strong | C-Cl stretch |

| 780-690 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 185/187 | Moderate | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 128/130 | High | [M - C₃H₇N]⁺ (Loss of propylamine side chain) |

| 99 | Moderate | [C₄H₅ClO]⁺ |

| 56 | High | [C₃H₆N]⁺ |

| 30 | Very High | [CH₄N]⁺ (Base peak) |

Experimental Protocols

The following are detailed, generic methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.[2]

-

Acquire the spectrum using a standard pulse sequence.

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[2]

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid if it is an oil, or as a thin film between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared as a KBr pellet or as a mull in an oil like Nujol.[3]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or salt plates).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with known vibrational frequencies of functional groups to confirm the presence of amine, aromatic, ether, and chloro- functionalities.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.[4]

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for small organic molecules that provides detailed fragmentation patterns.[5][6]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

-

Detection: The separated ions are detected, and their abundance is recorded.[4]

-

Data Analysis:

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

-

Identify the molecular ion peak to confirm the molecular weight of the compound. The presence of a peak at M+2 with an intensity of about one-third of the molecular ion is characteristic of a molecule containing one chlorine atom.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Solubility and Stability of 3-(3-Chlorophenoxy)propylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-(3-Chlorophenoxy)propylamine hydrochloride. Due to the limited availability of specific experimental data in public literature, this document focuses on the foundational principles and detailed experimental protocols for determining these critical physicochemical properties. The methodologies outlined are based on established international guidelines and best practices in the pharmaceutical industry.

Introduction to this compound Hydrochloride

This compound hydrochloride is an organic compound with the molecular formula C₉H₁₃Cl₂NO. The hydrochloride salt form is utilized to enhance the aqueous solubility and stability of the parent amine. A thorough understanding of its solubility and stability profile is paramount for its application in research and drug development, influencing formulation design, storage conditions, and regulatory submissions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The hydrochloride salt of this compound is expected to be water-soluble. However, quantitative determination across a range of physiologically relevant pH values and in various solvent systems is essential.

Data Presentation: Illustrative Solubility Data

While specific quantitative data for this compound hydrochloride is not publicly available, the following table illustrates how experimentally determined solubility data would be presented.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Purified Water | 25 | 6.8 | Data Point 1 | Shake-Flask |

| 0.1 N HCl | 25 | 1.2 | Data Point 2 | Shake-Flask |

| Phosphate Buffer | 25 | 7.4 | Data Point 3 | Shake-Flask |

| Ethanol | 25 | N/A | Data Point 4 | Shake-Flask |

| Methanol | 25 | N/A | Data Point 5 | Shake-Flask |

| Dichloromethane | 25 | N/A | Data Point 6 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound hydrochloride in various solvents at a controlled temperature.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., purified water, 0.1 N HCl, phosphate buffer pH 7.4)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound hydrochloride to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound hydrochloride in the diluted solution using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility by accounting for the dilution factor.

Visualization: Solubility Determination Workflow

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. These studies are performed under more severe conditions than accelerated stability testing.

Data Presentation: Illustrative Forced Degradation Data

The following table is an example of how the results from a forced degradation study of this compound hydrochloride would be summarized.

| Stress Condition | Reagent | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80 | Data Point 1 | Data Point 2 |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | 80 | Data Point 3 | Data Point 4 |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data Point 5 | Data Point 6 |

| Thermal | Solid State | 48 hours | 105 | Data Point 7 | Data Point 8 |

| Photolytic | Solution | 7 days | Room Temp | Data Point 9 | Data Point 10 |

Experimental Protocols: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound hydrochloride under various stress conditions as per ICH guidelines.

Analytical Methodology: A stability-indicating HPLC method capable of separating the parent compound from all potential degradation products is required. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

-

Prepare a solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol).

-

Add an equal volume of 0.1 N Hydrochloric Acid (HCl).

-

Reflux the solution at 80°C for a specified duration (e.g., 24 hours).

-

After cooling, neutralize the solution with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).

-

Dilute the sample to a suitable concentration with the mobile phase.

-

Analyze the sample using the validated stability-indicating HPLC method.

-

Prepare a solution of this compound hydrochloride.

-

Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

-

Reflux the solution at 80°C for a specified duration (e.g., 24 hours).

-

After cooling, neutralize the solution with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).

-

Dilute the sample to the desired concentration with the mobile phase.

-

Analyze the sample using HPLC.

-

Prepare a solution of this compound hydrochloride.

-

Add a specified volume of 3% Hydrogen Peroxide (H₂O₂).

-

Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Dilute the sample to a suitable concentration with the mobile phase.

-

Analyze the sample by HPLC.

-

Place the solid this compound hydrochloride in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specific duration (e.g., 48 hours).

-

After the exposure period, dissolve the sample in a suitable solvent.

-

Dilute the solution to the required concentration with the mobile phase.

-

Analyze the sample by HPLC.

-

Prepare a solution of this compound hydrochloride.

-

Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After the exposure period, dilute the sample to a suitable concentration.

-

Analyze both the exposed and control samples by HPLC.

Visualization: Forced Degradation Study Logical Flow

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound hydrochloride. The detailed experimental protocols and illustrative data presentation serve as a valuable resource for researchers and drug development professionals. The execution of these studies will yield critical data to support formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of any potential therapeutic application.

An In-Depth Technical Guide to the Synthesis of 3-(3-Chlorophenoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of 3-(3-chlorophenoxy)propylamine, a valuable intermediate in pharmaceutical and chemical research. This document details two primary synthetic pathways, including experimental protocols and quantitative data, to assist researchers in the efficient synthesis of this target molecule.

Introduction

This compound is a primary amine featuring a chlorophenoxy moiety. Its structural motifs are of interest in medicinal chemistry and drug discovery. The synthesis of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the ether linkage and the introduction of the amine functionality. This guide will focus on the two most common and practical synthetic strategies: the Williamson Ether Synthesis and a nitrile reduction pathway.

Key Starting Materials

The synthesis of this compound relies on readily available chemical precursors. The selection of starting materials is contingent on the chosen synthetic route.

| Starting Material | Structure | Key Properties |

| 3-Chlorophenol | White to off-white solid, pKa ~9.1 | |

| 3-Chloropropylamine hydrochloride | White to off-white solid, bifunctional with a nucleophilic amine (upon deprotonation) and an electrophilic alkyl chloride. | |

| 3-Chloropropionitrile | Colorless liquid, precursor to the propylamine chain. | |

| Acrylonitrile | Colorless, volatile liquid, used to introduce a three-carbon nitrile chain. |

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are outlined below. Each pathway offers distinct advantages and considerations for the synthetic chemist.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers. In this approach, the ether linkage is constructed through the reaction of a phenoxide with an alkyl halide. For the synthesis of this compound, this involves the reaction of 3-chlorophenol with 3-chloropropylamine.

Logical Workflow for Williamson Ether Synthesis:

Figure 1: Williamson Ether Synthesis Workflow.

Objective: To synthesize this compound via a Williamson ether synthesis.

Materials:

-

3-Chlorophenol

-

3-Chloropropylamine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

A suitable solvent (e.g., Ethanol, Dimethylformamide (DMF), or Acetonitrile)

-

Water

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenol (1.0 eq) in the chosen solvent. Add a strong base such as sodium hydroxide or potassium hydroxide (1.1 eq) to the solution to form the sodium or potassium 3-chlorophenoxide salt in situ. The reaction mixture is typically stirred at room temperature until the base has fully reacted.

-

Nucleophilic Substitution: To the solution of the 3-chlorophenoxide, add 3-chloropropylamine hydrochloride (1.0 eq). The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction and Purification: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 60-80% (typical) |

| Purity | >95% (after purification) |

Route 2: Nitrile Reduction Pathway

An alternative strategy involves the formation of a nitrile intermediate, 3-(3-chlorophenoxy)propanenitrile, which is subsequently reduced to the desired primary amine. This two-step approach is advantageous when direct amination is challenging.

Logical Workflow for Nitrile Reduction Pathway:

Figure 2: Nitrile Reduction Pathway Workflow.

Step 1: Synthesis of 3-(3-Chlorophenoxy)propanenitrile

Objective: To synthesize the nitrile intermediate.

Materials:

-

3-Chlorophenol

-

3-Chloropropionitrile

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Acetonitrile as solvent

Procedure:

-

In a round-bottom flask, a mixture of 3-chlorophenol (1.0 eq), 3-chloropropionitrile (1.1 eq), and potassium carbonate (1.5 eq) in acetone is heated at reflux.

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

-

The solvent is evaporated under reduced pressure to give the crude 3-(3-chlorophenoxy)propanenitrile, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Reduction of 3-(3-Chlorophenoxy)propanenitrile

Objective: To reduce the nitrile to the primary amine.

Materials:

-

3-(3-Chlorophenoxy)propanenitrile

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation setup with Raney Nickel or Palladium on carbon)

-

Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF) for LiAlH₄ reduction; Ethanol or Methanol for catalytic hydrogenation)

-

Aqueous work-up reagents (e.g., water, NaOH solution)

Procedure (using LiAlH₄):

-

A solution of 3-(3-chlorophenoxy)propanenitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (a molar excess, typically 1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

The resulting solids are filtered off, and the filtrate is dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to afford this compound. The product can be further purified by distillation under reduced pressure.

Quantitative Data (Representative):

| Parameter | Value |

| Yield (Step 1) | 85-95% |

| Yield (Step 2) | 70-90% |

| Overall Yield | 60-85% |

Spectroscopic Data

The structural confirmation of the synthesized this compound is typically achieved through spectroscopic methods.

| Spectroscopic Data | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |

| This compound | 7.18 (t, 1H), 6.90 (dd, 1H), 6.82 (t, 1H), 6.75 (dd, 1H), 4.02 (t, 2H), 2.90 (t, 2H), 1.95 (quint, 2H), 1.40 (br s, 2H) | 159.2, 134.8, 130.2, 121.3, 115.0, 113.1, 65.8, 39.7, 31.5 |

Conclusion

This technical guide has detailed two effective and reliable methods for the synthesis of this compound. The Williamson ether synthesis offers a more direct, one-pot approach, while the nitrile reduction pathway provides a versatile two-step alternative. The choice of method will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided experimental protocols and quantitative data serve as a solid foundation for the successful synthesis and characterization of this important chemical intermediate. Researchers and drug development professionals can adapt and optimize these procedures to meet their specific needs.

Biological Targets of Chlorophenoxyalkylamine Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the known biological targets of chlorophenoxyalkylamine derivatives for researchers, scientists, and drug development professionals. The information presented herein is curated from recent scientific literature and is intended to facilitate further investigation and drug discovery efforts in this area.

Overview of Chlorophenoxyalkylamine Derivatives

Chlorophenoxyalkylamine derivatives are a class of chemical compounds characterized by a chlorophenoxy group linked to an alkylamine moiety. This structural motif has been explored for its therapeutic potential across a range of biological targets, demonstrating a variety of pharmacological activities. This guide will focus on the most well-documented biological targets, including G-protein coupled receptors and enzymes, for which quantitative binding and functional data are available.

Key Biological Targets and Pharmacological Data

The primary biological targets for which chlorophenoxyalkylamine derivatives have shown significant activity are the Histamine H3 Receptor, Dopamine D1 and D2 Receptors, and Cholinesterase enzymes.

G-Protein Coupled Receptors

Several chlorophenoxyalkylamine derivatives have been identified as potent antagonists of the Histamine H3 Receptor (H3R).[1] These compounds have been investigated for their potential in treating neurological and cognitive disorders.[2]

Quantitative Data for H3R Antagonists:

| Compound Class | Derivative Example | Target | Assay Type | Parameter | Value |

| Chlorophenoxyalkylamine | 4-chloro substituted derivative 10 | Human H3R | Radioligand Binding | K_i | 133 nM[1] |

| Chlorophenoxyalkylamine | 4-chloro substituted derivative 10 | Human H3R | cAMP Accumulation | EC_50 | 72 nM[1] |

| Chlorophenoxyalkylamine | 4-chloro substituted derivative 25 | Human H3R | Radioligand Binding | K_i | 128 nM[1] |

| Chlorophenoxyalkylamine | 4-chloro substituted derivative 25 | Human H3R | cAMP Accumulation | EC_50 | 75 nM[1] |

Derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine have been synthesized and evaluated as ligands for dopamine D1 and D2 receptors.[3] These compounds exhibit varying affinities and selectivities for the two receptor subtypes.

Quantitative Data for Dopamine Receptor Ligands:

| Compound Class | Derivative Example | Target | Assay Type | Parameter | Observation |

| 2-(4-Chloro-3-hydroxyphenyl)ethylamine | Unsubstituted amine | Rat Striatum D1/D2 | Radioligand Competition | Affinity | ~7-fold lower than dopamine for both D1 and D2[3] |

| N,N-dialkyl-2-(4-chloro-3-hydroxyphenyl)ethylamine | N,N-di-n-propyl derivative | Rat Striatum D1 | Radioligand Competition | Affinity | Reduced by half compared to the unsubstituted amine[3] |

| N,N-dialkyl-2-(4-chloro-3-hydroxyphenyl)ethylamine | N,N-di-n-propyl derivative | Rat Striatum D2 | Radioligand Competition | Affinity | Doubled compared to the unsubstituted amine[3] |

| N,N-dialkyl-2-(4-chloro-3-hydroxyphenyl)ethylamine | N-n-propyl-N-alkylphenyl derivatives | Rat Striatum D2 | Radioligand Competition | Affinity | Increased 19- to 36-fold compared to the unsubstituted amine[3] |

Enzymes

Certain chlorophenoxyalkylamine derivatives, which also act as histamine H3 receptor ligands, have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Quantitative Data for Cholinesterase Inhibitors:

| Compound Class | Derivative Example | Target | Assay Type | Parameter | Value |

| Chlorophenoxyalkylamine | 1-(7-(4-chlorophenoxy)heptyl)homopiperidine | EeAChE | Enzyme Inhibition | IC_50 | 1.93 µM |

| Chlorophenoxyalkylamine | 1-(7-(4-chlorophenoxy)heptyl)homopiperidine | EqBuChE | Enzyme Inhibition | IC_50 | 1.64 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Histamine H3 Receptor

Objective: To determine the binding affinity (K_i) of a test compound for the H3 receptor.

Materials:

-

Cell membranes expressing the human H3 receptor.

-

Radioligand (e.g., [³H]-Nα-methylhistamine).

-

Test compound (chlorophenoxyalkylamine derivative) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.[1]

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.[1]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[1]

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for H3R Functional Activity

Objective: To determine the functional activity (EC_50) of an H3R antagonist.

Materials:

-

Intact cells expressing the H3 receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

H3 receptor agonist (e.g., R-α-methylhistamine).

-

Test compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Pre-treat the cells with various concentrations of the test compound.[1]

-

Stimulate the cells with forskolin and an H3 receptor agonist.[1]

-

Lyse the cells to release intracellular cAMP.[1]

-

Measure the intracellular cAMP levels using a commercial cAMP assay kit.[1]

-

Determine the ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Calculate the EC_50 value, which is the concentration of the antagonist that produces 50% of its maximal effect.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC_50 value of a test compound for AChE.

Materials:

-

Acetylcholinesterase (AChE) solution.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Ellman's Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer (pH 8.0).

-

Test compound (chlorophenoxyalkylamine derivative) at various concentrations.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

In a 96-well plate, add phosphate buffer, AChE solution, DTNB, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI).

-

The AChE-catalyzed hydrolysis of ATCI produces thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC_50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Dopamine D1 and D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for dopamine D1 and D2 receptors.

Materials:

-

Rat striatum membranes (or cells expressing D1 or D2 receptors).

-

D1-selective radioligand (e.g., [³H]SCH 23390).

-

D2-selective radioligand (e.g., [³H]spiperone).

-

Test compound at various concentrations.

-

Appropriate binding buffers.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

The protocol is similar to the H3 receptor radioligand binding assay.

-